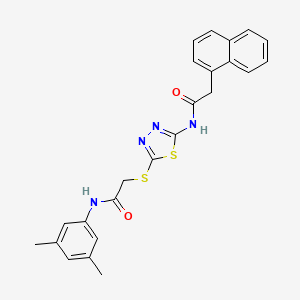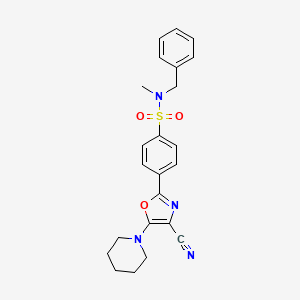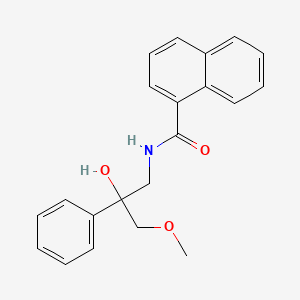![molecular formula C15H13N3O2S B2421307 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2034410-75-6](/img/structure/B2421307.png)
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based molecule that has a benzothiophene ring attached to it. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
作用機序
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone involves the inhibition of various signaling pathways such as the NF-κB and PI3K/Akt pathways. The compound also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone include the inhibition of cancer cell growth, induction of apoptosis, reduction of inflammation, and neuroprotection. The compound has also been found to have antioxidant properties by reducing oxidative stress in cells.
実験室実験の利点と制限
The advantages of using (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone in lab experiments include its potency and selectivity towards specific signaling pathways. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone. One of the directions is to investigate the compound's potential in combination with other drugs for the treatment of cancer and inflammation. Another direction is to study the compound's effects on other signaling pathways and gene expression. Additionally, further research is needed to optimize the compound's pharmacokinetics and bioavailability to improve its therapeutic efficacy.
合成法
The synthesis method of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone involves the condensation of 3-(1,2,4-oxadiazol-3-yl)pyrrolidine and 2-bromo-1-(benzo[b]thiophen-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,7,9,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKZUFKPBWBRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)




![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2421234.png)


![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)
![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)